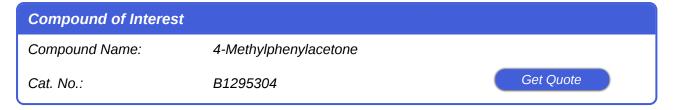


4-Methylphenylacetone chemical properties and structure elucidation

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An In-depth Technical Guide on **4-Methylphenylacetone**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylphenylacetone**, a significant intermediate in the synthesis of various organic molecules.[1][2] It details the compound's core chemical properties, the analytical methodologies for its structure elucidation, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

4-Methylphenylacetone, also known as p-tolylacetone, is a clear, pale yellow to yellow liquid. [3][4][5] Its chemical identifiers and physical properties are summarized below.

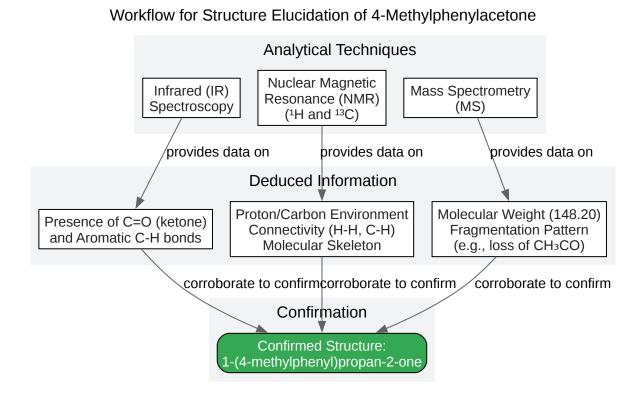


Property	Value
IUPAC Name	1-(4-methylphenyl)propan-2-one[3][6][7]
Synonyms	4-Tolylacetone, p-Methylphenyl acetone[6][8]
CAS Number	2096-86-8[3][6][8]
Molecular Formula	C ₁₀ H ₁₂ O[3][6][7][8]
Molecular Weight	148.20 g/mol [7][8][9]
Appearance	Clear pale yellow to yellow liquid[3][5]
Boiling Point	223.1°C at 760 mmHg[4]
Density	0.974 g/cm ³ [4]
Refractive Index	1.5090 - 1.5150 at 20°C[3][5]
Flash Point	97.1°C[4]
Solubility	Slightly soluble in water[4]
InChI Key	NOXKUHSBIXPZBJ-UHFFFAOYSA-N[3][7][8]
SMILES	CC(=O)CC1=CC=C(C)C=C1[3][7]

Structure Elucidation

The unambiguous identification of **4-Methylphenylacetone** relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall framework, leading to a conclusive structure confirmation. The general workflow is illustrated in the diagram below.





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Caption: Logical workflow for the structure elucidation of **4-Methylphenylacetone**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For **4-Methylphenylacetone**, the IR spectrum would be expected to show:

- A strong, sharp absorption band around 1715 cm⁻¹, characteristic of the C=O (carbonyl) stretch of a ketone.
- Absorption bands in the region of 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching.
- Bands between 1600-1450 cm⁻¹ due to C=C stretching within the aromatic ring.



 Peaks corresponding to aliphatic C-H stretching from the methyl and methylene groups. The NIST WebBook provides reference IR spectra for this compound.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons:
 - A singlet around 2.1 ppm for the three protons of the methyl ketone group (-COCH₃).
 - A singlet around 2.3 ppm for the three protons of the methyl group on the aromatic ring (Ar-CH₃).
 - A singlet around 3.6 ppm for the two protons of the methylene group (-CH₂-).
 - Two doublets in the aromatic region (7.0-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet would integrate to two protons.
- ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments:
 - A signal at high chemical shift (above 200 ppm) for the carbonyl carbon of the ketone.
 - Four distinct signals in the aromatic region (125-140 ppm) for the six carbons of the parasubstituted ring (two with higher intensity due to symmetry).
 - A signal for the methylene carbon (-CH₂-).
 - Signals for the two distinct methyl group carbons (the ketone methyl and the aromatic methyl).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.



- The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]+) at an m/z ratio corresponding to the molecular weight of the compound, approximately 148.20.[8]
 [9]
- Common fragmentation patterns would include the loss of the acetyl group (•CH₃CO, m/z 43)
 leading to a prominent peak at m/z 105, and the formation of a tropylium ion or related
 fragments characteristic of benzyl-type structures.

Experimental Protocols

The synthesis of **4-Methylphenylacetone** can be achieved via several routes. The following are two prominent methods cited in the literature.

Method 1: Condensation and Saponification

This classical two-step method starts from 4-methylbenzyl cyanide and is detailed in US Patent 2,382,686.[11][12]

Step 1: Condensation of 4-Methylbenzyl Cyanide with Ethyl Acetate

- Prepare a solution of sodium ethoxide by dissolving 30 parts by weight of sodium in 300 parts by weight of absolute alcohol.
- Heat the sodium ethoxide solution to reflux under a reflux condenser.
- To the refluxing solution, add a mixture of 131 parts by weight of p-methylbenzyl cyanide and
 131 parts by weight of dry ethyl acetate dropwise.
- Continue boiling the mixture for two hours. A portion of the condensation product crystallizes as the sodium salt.
- Evaporate the main portion of the solvent under reduced pressure.
- Dissolve the residue in approximately 1000 parts by weight of ice water.
- Filter the solution and acidify it with acetic acid while cooling with ice. The separated oil is the crude condensation product, alpha-(4-methyl-phenyl)-acetoacetonitrile.



Step 2: Saponification to 4-Methylphenylacetone

- Add the crude nitrile product dropwise to ice-cold sulfuric acid while stirring.
- Once the solution is complete, heat the reaction mixture for approximately 2 hours at 80-100°C.
- Cool the reaction mixture and add approximately 10 times its quantity of water while stirring.
- Boil the resulting mixture for several hours under a reflux condenser.
- After cooling, the resulting brown oil (crude **4-methylphenylacetone**) is separated.
- Purify the crude product by vacuum distillation to yield pure 4-methylphenylacetone.[11]

Method 2: Friedel-Crafts Acylation of Toluene

This common industrial method involves the acylation of toluene.[11] A related protocol for a similar compound gives insight into the general procedure.[13]

Step 1: Preparation of Propionyl Chloride (if not commercially available)

- In a reaction vessel, place 370 kg of propionic acid and 300 kg of phosphorus trichloride.
- Slowly heat the mixture with stirring to 50°C and maintain this temperature for 6 hours.
- Allow the mixture to stand for 3 hours, then separate the lower layer of phosphorous acid.
 The resulting propionyl chloride can be used directly.

Step 2: Friedel-Crafts Acylation

- In a 500L glass-lined reaction vessel, place 225 kg of anhydrous aluminum trichloride and 160 kg of toluene.
- Cool the vessel and slowly add 120 kg of propionyl chloride dropwise with stirring, ensuring the internal temperature does not exceed 30°C.
- Hydrolyze the cooled reaction mixture by adding it to a separate vessel containing a mixture
 of ice and water.



- Allow the layers to separate and collect the upper oily layer.
- Wash the organic layer with water and a saturated soda ash solution until neutral.
- Dry the organic layer and remove the toluene by atmospheric distillation.
- Collect the fraction boiling at 96-100°C / 930 Pa to obtain 4-methylphenylacetone with a purity greater than 98%. The reported yield for this step is 88%.[11]

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